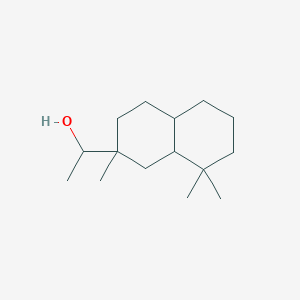
4,5-Diamino-1-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diamino-1-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its two amino groups at positions 4 and 5, a hydroxyl group at position 1, and two ketone groups at positions 9 and 10 on the anthracene ring. It is known for its vibrant color and is used in various applications, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-1-hydroxyanthracene-9,10-dione typically involves the nitration of anthracene followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: Anthracene is nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diamino-1-hydroxyanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone forms back to hydroquinones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Substitution Products: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4,5-Diamino-1-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Industry: Utilized in the production of high-performance pigments and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4,5-Diamino-1-hydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cytotoxic effects. It can also generate reactive oxygen species (ROS) through redox cycling, causing oxidative damage to cellular structures.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxyanthraquinone:
1-Amino-4-hydroxyanthracene-9,10-dione: Similar structure but with different functional groups, used in dye synthesis.
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone, used in the production of hydrogen peroxide.
Uniqueness
4,5-Diamino-1-hydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual amino groups and hydroxyl group make it highly reactive and versatile for various chemical transformations, setting it apart from other anthraquinone derivatives.
Propiedades
| 90575-17-0 | |
Fórmula molecular |
C14H10N2O3 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
4,5-diamino-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O3/c15-7-3-1-2-6-10(7)14(19)11-8(16)4-5-9(17)12(11)13(6)18/h1-5,17H,15-16H2 |
Clave InChI |
LIYGRFAIVXOFDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C=CC(=C3C2=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)

![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)

![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
